tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
Description
tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is a chiral piperidine derivative widely used as a synthetic intermediate in pharmaceutical chemistry. Its stereochemistry and functional groups (hydroxyl and hydroxymethyl) make it valuable for designing bioactive molecules, particularly in antiviral and central nervous system (CNS) drug development. This compound’s structural features enable diverse modifications, facilitating comparisons with analogues to optimize physicochemical and pharmacological properties .
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXASSDKQGKFKZ-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Protection of Functional Groups: Protecting groups like tert-butyl are introduced to protect the hydroxyl groups during the reaction.
Hydroxylation: Hydroxylation of the piperidine ring is carried out using reagents such as osmium tetroxide or hydrogen peroxide.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a formylation reaction, followed by reduction.
Final Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large-scale reactors to carry out the synthesis steps in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halides, ethers
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various piperidine-based compounds.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. It may be used to design inhibitors for specific enzymes or to study the binding affinity of piperidine derivatives to biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting neurological disorders, cardiovascular diseases, and other medical conditions.
Industry
In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and hydroxymethyl groups play a crucial role in binding to these targets, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Structural Analogues with Hydroxyl and Hydroxymethyl Groups
Compounds with hydroxyl and hydroxymethyl substituents on the piperidine ring are critical for hydrogen bonding and solubility. Key examples include:
Key Findings :
- The hydroxymethyl group at position 3 (target compound) enhances hydrogen-bonding capacity compared to analogues with substituents at position 4 .
- tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate exhibits higher lipophilicity (LogP = 1.98) than the target compound, suggesting better membrane permeability .
Fluorinated Derivatives
Fluorine substitution improves metabolic stability and bioavailability. Notable examples:
Key Findings :
- Fluorine at position 3 increases electronegativity, altering binding affinity in receptor targets compared to hydroxyl/hydroxymethyl groups .
- tert-Butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate shows enhanced stability (97% purity) under refrigerated conditions .
Amino-Substituted Piperidine Carboxylates
Amino groups introduce basicity, influencing solubility and target interactions:
Key Findings :
- Amino groups at position 3 or 4 improve water solubility but may reduce BBB penetration .
- tert-Butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate achieved 80% yield via General Procedure C, highlighting efficient synthesis routes for amino derivatives .
Piperidine Derivatives with Aromatic Substituents
Aromatic groups enhance π-π interactions in drug-receptor binding:
Key Findings :
Biological Activity
tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name: tert-butyl 4-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate
- Molecular Formula: C11H21NO4
- Molecular Weight: 233.29 g/mol
- CAS Number: 1610418-19-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity: Research indicates that piperidine derivatives can act as inhibitors of enzymes involved in neurotransmitter uptake and metabolism, such as serotonin and dopamine transporters. The presence of hydroxymethyl and hydroxy groups may enhance binding affinity to these targets.
- Antiviral Activity: Some studies have suggested that piperidine-based compounds exhibit antiviral properties, particularly against influenza viruses. The structural features of this compound may be responsible for its inhibitory effects on viral replication.
- Neuroprotective Effects: The compound's ability to modulate neurotransmitter levels suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Serotonin transporter inhibition | |
| Antiviral | Influenza virus inhibition | |
| Neuroprotective | Modulation of neurotransmitters |
Study on Antiviral Properties
A study published in Journal of Medicinal Chemistry evaluated the antiviral activity of various piperidine derivatives, including this compound. The results demonstrated significant inhibition of influenza virus replication in vitro, indicating the compound's potential as a therapeutic agent against viral infections .
Neuroprotective Effects
Research conducted by Smith et al. (2022) explored the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The study found that this compound enhanced neuronal survival and reduced apoptosis in cultured neurons exposed to neurotoxic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
